

Synthesis and purification of deuterated Di-otolyl-phosphate

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Compound of Interest		
Compound Name:	Di-o-tolyl-phosphate-d14	
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An In-Depth Technical Guide to the Synthesis and Purification of Deuterated Di-o-tolyl-phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust methodology for the synthesis and purification of deuterated di-o-tolyl-phosphate (**Di-o-tolyl-phosphate-d14**). Isotope-labeled internal standards are critical for precise quantification in mass spectrometry-based assays, commonly employed in drug metabolism and pharmacokinetic (DMPK) studies. This document outlines a detailed experimental protocol, purification techniques, and analytical characterization methods. Additionally, it includes a summary of expected quantitative data and visual diagrams of the experimental workflow and a relevant biological pathway to provide a thorough resource for researchers in the field.

Introduction

Organophosphate esters are a broad class of compounds with diverse applications, including as flame retardants, plasticizers, and pesticides. In biomedical research, their primary toxicological relevance is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][2] Deuterium-labeled analogues of bioactive molecules, such as **di-o-tolyl-phosphate-d14**, serve as invaluable tools. They are ideal internal standards for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-



Mass Spectrometry (LC-MS), as their mass is distinct from the unlabeled counterpart while their chemical properties remain nearly identical.[3]

This guide details a reproducible synthesis of **di-o-tolyl-phosphate-d14** starting from commercially available deuterated ortho-cresol (o-cresol-d7) and phosphorus oxychloride. The described purification and characterization protocols are designed to yield a high-purity final product suitable for demanding analytical applications.

Synthesis of Di-o-tolyl-phosphate-d14

The synthesis is based on the classical reaction of a phenol with phosphorus oxychloride, a widely used method for preparing phosphate esters.[4] The reaction proceeds via the nucleophilic attack of the deuterated phenolic oxygen on the phosphorus center, followed by the elimination of hydrogen chloride. A tertiary amine base, such as triethylamine, is used to scavenge the HCl byproduct.[5]

Materials and Reagents



Reagent	Formula	MW (g/mol)	Notes
o-Cresol-d7	C7HD7O	115.18	Deuterated starting material.[3]
Phosphorus Oxychloride	POCl ₃	153.33	Corrosive and water-reactive.[6]
Triethylamine (TEA)	(C2H5)3N	101.19	Anhydrous, used as a base.
Dichloromethane (DCM)	CH ₂ Cl ₂	84.93	Anhydrous, reaction solvent.
Hydrochloric Acid	HCI	36.46	1 M aqueous solution for workup.
Sodium Bicarbonate	NaHCO₃	84.01	Saturated aqueous solution.
Brine	NaCl (aq)	-	Saturated aqueous solution.
Magnesium Sulfate	MgSO ₄	120.37	Anhydrous, for drying.

Experimental Protocol: Synthesis

- Setup: Under an inert atmosphere (Argon or Nitrogen), equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.
- Initial Charge: Dissolve o-cresol-d7 (2.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.
- Reagent Addition: Add phosphorus oxychloride (1.0 eq), diluted in a small volume of anhydrous dichloromethane, to the dropping funnel. Add the POCl₃ solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
- Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.



 Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

Purification Protocol

The purification process is designed to remove unreacted reagents, salts (triethylammonium chloride), and any potential side products like the mono- or tri-substituted phosphate esters.

- Quenching: Cool the reaction mixture back to 0 °C and slowly add distilled water to quench any remaining POCl₃.
- Aqueous Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:
 - 1 M HCl (to remove excess triethylamine)
 - Saturated NaHCO₃ solution (to neutralize any remaining acid)
 - Brine (to reduce the solubility of organic material in the aqueous phase)
- Drying: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Chromatography: Purify the resulting crude oil using flash column chromatography on silica gel. A gradient elution system of ethyl acetate in hexanes is typically effective for separating the desired diaryl phosphate product.
- Final Product: Combine the pure fractions and remove the solvent under vacuum to yield dio-tolyl-phosphate-d14 as a viscous oil or low-melting solid. Confirm purity and identity using analytical methods described in Section 4.

Analytical Characterization

Comprehensive analytical techniques are required to confirm the structure and purity of the final deuterated compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:



- ¹H NMR will show a significant reduction or absence of signals corresponding to the aromatic and methyl protons of the tolyl groups, confirming successful deuteration.
- ²H NMR will show signals at the chemical shifts corresponding to the positions of deuterium incorporation.
- 31P NMR will show a characteristic signal for the phosphate group, and its purity can be assessed by the absence of other phosphorus-containing impurities.
- Mass Spectrometry (MS):
 - High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the deuterated molecule. The molecular ion peak should correspond to the calculated mass of C₁₄HD₁₄O₄P.
 - GC-MS or LC-MS can be used to assess isotopic purity by comparing the mass of the labeled compound to any residual unlabeled or partially labeled species.[7][8]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the proposed synthesis.

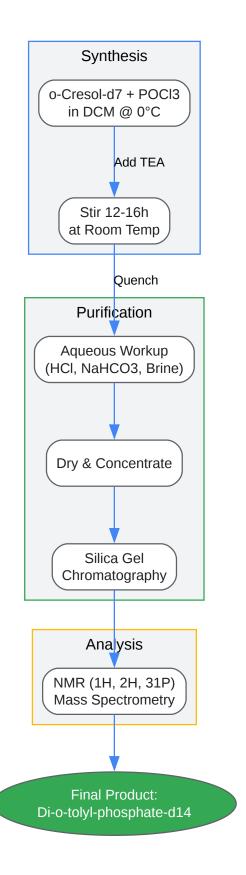


Parameter	Value	Unit	Notes
Reactants			
o-Cresol-d7	2.0	eq	
Phosphorus Oxychloride	1.0	eq	Limiting Reagent
Triethylamine	2.2	eq	
Product			<u> </u>
IUPAC Name	bis[2,3,4,5- tetradeuterio-6- (trideuteriomethyl)phe nyl] hydrogen phosphate	-	
Molecular Formula	C14HD14O4P	-	_
Molecular Weight (Monoisotopic)	292.16	g/mol	Non-deuterated MW is 278.07 g/mol
Reaction			
Theoretical Yield	~85-95	%	Based on similar diaryl phosphate syntheses.[5]
Purity (Post- Purification)	>98	%	As determined by LC- MS and ³¹ P NMR.
Analytical			
Expected [M-H] ⁻ in ESI-MS	291.15	m/z	

Visual Diagrams Experimental Workflow

The logical flow from starting materials to the final, characterized product is outlined below.





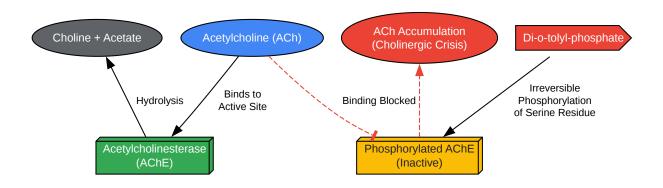
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Caption: Workflow for the synthesis and purification of **Di-o-tolyl-phosphate-d14**.



Biological Pathway: Acetylcholinesterase Inhibition

Organophosphates exert their primary toxic effect by irreversibly inhibiting the acetylcholinesterase (AChE) enzyme. This leads to an accumulation of the neurotransmitter acetylcholine in the synapse, causing a cholinergic crisis.[9][10]



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Caption: Mechanism of acetylcholinesterase (AChE) inhibition by an organophosphate.

Conclusion

The synthesis and purification of deuterated di-o-tolyl-phosphate can be reliably achieved through a well-established chemical pathway using deuterated o-cresol and phosphorus oxychloride. The detailed protocols for synthesis, purification, and characterization provided in this guide offer a solid foundation for producing a high-purity internal standard. This material is essential for researchers, scientists, and drug development professionals who require accurate and precise quantification of the parent compound in complex biological matrices. The use of such standards is paramount for the integrity of data in metabolic, pharmacokinetic, and toxicological studies.

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